1-(2,6-Dimethylphenyl)-4-tosylpiperazine

Description

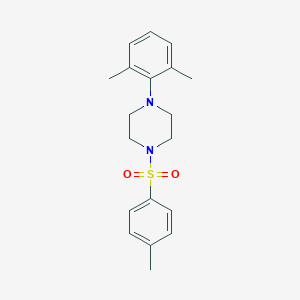

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-4-(4-methylphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-15-7-9-18(10-8-15)24(22,23)21-13-11-20(12-14-21)19-16(2)5-4-6-17(19)3/h4-10H,11-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTQWVIDVRGHDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Convergent and Linear Synthesis Pathways for 1 2,6 Dimethylphenyl 4 Tosylpiperazine

The assembly of 1-(2,6-dimethylphenyl)-4-tosylpiperazine can be approached through either a linear or a convergent synthesis. wikipedia.orgyoutube.com

The choice between a linear and convergent approach depends on factors such as the availability of starting materials, the efficiency of the individual reactions, and the ease of purification of the intermediates. For the synthesis of substituted piperazines, both strategies are viable and have been employed in various contexts. organic-chemistry.orgmdpi.com

Computational and Theoretical Investigations of 1 2,6 Dimethylphenyl 4 Tosylpiperazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular properties. These methods, particularly those based on Density Functional Theory (DFT), are used to model the behavior of electrons in a molecule to predict its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry and predict the stability of compounds. In studies of aryl sulfonyl piperazine (B1678402) derivatives, DFT calculations, often using the B3LYP method with a 6-31G(d,p) basis set, are employed to determine the most stable conformation of the molecule. researchgate.net

The process involves optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. For a molecule like 1-(2,6-Dimethylphenyl)-4-tosylpiperazine, this would involve analyzing the orientation of the 2,6-dimethylphenyl group, the tosyl group, and the conformation of the piperazine ring (typically a chair conformation). The optimized geometry provides a clear three-dimensional picture of the molecule. Theoretical vibrational analysis is also performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. researchgate.net

| Parameter | Description | Relevance to this compound |

| Optimized Geometry | The 3D arrangement of atoms corresponding to the lowest energy state. | Determines the molecule's shape, which is crucial for its interaction with biological targets. |

| Bond Lengths/Angles | Calculated distances between atomic nuclei and angles between adjacent bonds. | Provides fundamental structural data. Variations can indicate electronic effects and strain. |

| Dihedral Angles | The angle between planes through two sets of three atoms, having two atoms in common. | Defines the conformation of the piperazine ring and the spatial orientation of the aryl substituents. |

| Ground State Energy | The total electronic energy of the molecule in its most stable state. | A key indicator of molecular stability; lower energy implies higher stability. |

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has high chemical reactivity, and is considered a "soft" molecule. nih.govnih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity, characteristic of a "hard" molecule. nih.gov For this compound, the distribution of the HOMO and LUMO would likely be spread across the aromatic rings and the sulfonyl group, which are the most electronically active regions. The HOMO is often localized on the electron-rich dimethylphenyl ring, while the LUMO may be concentrated around the electron-withdrawing tosyl group. researchgate.net

| Orbital/Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. | Represents the ability to donate electrons. The region of the molecule susceptible to electrophilic attack. researchgate.netresearchgate.net |

| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. | Represents the ability to accept electrons. The region of the molecule susceptible to nucleophilic attack. researchgate.netresearchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A crucial indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. nih.govnih.gov |

Molecular Electrostatic Potential (MEP) or Electrostatic Potential Surface (EPS) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.net The MEP map visualizes the electrostatic potential on the electron density surface, using a color scale to denote different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on heteroatoms like oxygen and nitrogen. researchgate.netresearchgate.net Regions of positive potential (colored blue) are associated with electron-deficient areas, usually around hydrogen atoms, and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atoms of the piperazine ring, identifying them as key sites for intermolecular interactions. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. A key application is molecular docking, which predicts how a small molecule (ligand) binds to a larger receptor molecule, such as a protein or enzyme.

Molecular docking is instrumental in drug discovery for predicting the binding conformation and affinity of a ligand to a specific biological target. nih.govimpactfactor.orgmdpi.com The process involves placing the ligand into the binding site of a receptor in various orientations and conformations and then scoring these poses based on their binding energy. impactfactor.org A lower, more negative docking score typically indicates a more favorable and stable binding interaction. impactfactor.org

For derivatives of this compound, docking studies would be used to explore potential interactions with enzyme active sites. For instance, piperazine derivatives have been docked against targets like tyrosinase and cyclooxygenases (COX-1/COX-2). nih.govmdpi.com These studies predict the specific amino acid residues in the active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or π-π stacking. Such predictions are vital for understanding the mechanism of action and for designing more potent and selective inhibitors. mdpi.com

| Docking Study Parameter | Description | Example Application for Piperazine Derivatives |

| Target Protein | The biological macromolecule (e.g., enzyme, receptor) whose activity is to be modulated. | Tyrosinase, Cyclooxygenase (COX-1, COX-2). nih.govmdpi.com |

| Binding Site | A specific pocket or groove on the protein surface where the ligand binds. | The active site containing key catalytic residues. nih.govmdpi.com |

| Docking Score | A numerical value representing the predicted binding affinity (e.g., in kcal/mol). | Used to rank different compounds; more negative scores suggest stronger binding. impactfactor.org |

| Binding Interactions | The specific non-covalent forces stabilizing the ligand-protein complex. | Hydrogen bonds with amino acid side chains, hydrophobic interactions with nonpolar residues. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comopenpharmaceuticalsciencesjournal.com The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds.

QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known activities. scispace.com These descriptors quantify various aspects of the molecule's physicochemical, electronic, or structural properties. Statistical methods, such as Multiple Linear Regression (MLR), are then used to create an equation that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀ values). mdpi.comopenpharmaceuticalsciencesjournal.com

For piperazine derivatives, QSAR studies have been used to model their inhibitory activity against targets like the renin enzyme and mTORC1. mdpi.comscispace.com These models have identified key descriptors such as the energy of the LUMO (ELUMO), molar refractivity (MR), and topological polar surface area (PSA) as being significantly correlated with inhibitory activity. mdpi.com Such models provide valuable insights into the structural features that govern activity and can guide the rational design of more potent derivatives. openpharmaceuticalsciencesjournal.com

| QSAR Component | Description | Relevance to Piperazine Derivatives |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | Electronic (ELUMO), physicochemical (Log S), and topological (PSA) descriptors have been shown to be important for the activity of piperazine derivatives. mdpi.com |

| Biological Activity | A quantitative measure of the compound's effect, often expressed as pIC₅₀ (-log IC₅₀). | Used as the dependent variable in the QSAR equation. mdpi.com |

| Statistical Model | The mathematical equation relating the descriptors to the activity (e.g., MLR). | Provides a tool to predict the activity of new derivatives and understand structure-activity trends. mdpi.comopenpharmaceuticalsciencesjournal.com |

| Model Validation | Statistical tests (e.g., cross-validation R², predictive R²) to ensure the model is robust and has predictive power. | A high correlation coefficient (R²) and cross-validation coefficient (Q²) indicate a reliable model. openpharmaceuticalsciencesjournal.comscispace.com |

Development of Predictive Models Based on Structural Descriptors

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful tool for forecasting the biological activity or properties of a compound based on its structural features. For piperazine derivatives, QSAR models have been successfully developed to predict various activities, such as renin inhibition and antihistamine effects. openpharmaceuticalsciencesjournal.comnih.gov

A typical QSAR study involves several key steps:

Data Set Collection: A series of molecules with known activities, such as IC50 values, is compiled. For instance, a study on piperazine-based renin inhibitors used a dataset of 80 compounds. openpharmaceuticalsciencesjournal.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated. These can range from simple constitutional descriptors (e.g., number of oxygen atoms, double bonds) to more complex 3D descriptors. openpharmaceuticalsciencesjournal.com

Model Development: Statistical methods, like multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the observed activity. openpharmaceuticalsciencesjournal.com A robust model is characterized by strong statistical indicators, such as a high correlation coefficient (R²) and cross-validation coefficient (Q²). For example, a successful QSAR model for piperazine and keto piperazine derivatives achieved an R² of 0.846 and a Q² of 0.818. openpharmaceuticalsciencesjournal.com

Validation: The model's predictive power is tested using both internal (e.g., leave-one-out) and external validation sets. openpharmaceuticalsciencesjournal.com

For this compound, a QSAR model could be developed to predict its potential efficacy in a specific biological context by correlating its unique structural descriptors with a measured endpoint.

Table 1: Example of Structural Descriptors Used in QSAR Models for Piperazine Derivatives

| Descriptor Type | Example Descriptor | Description | Potential Relevance to this compound |

| Constitutional | nO (Number of Oxygen Atoms) | A simple count of the oxygen atoms in the molecule. | The tosyl group contains two oxygen atoms, contributing to this descriptor. |

| Constitutional | nDB (Number of Double Bonds) | A count of all double bonds within the structure. | The phenyl and tosyl rings contain multiple double bonds. |

| Topological | Sv (Sum of Valence Electrons) | The total number of valence electrons in the molecule. | Provides an indication of the overall electronic size of the molecule. |

| 3D Descriptors | Steric Fields | Calculated fields representing the spatial arrangement of the molecule. | The bulky 2,6-dimethylphenyl and tosyl groups create a distinct steric profile. |

| 3D Descriptors | Electrostatic Fields | Calculated fields representing the distribution of charge in the molecule. | The electronegative oxygen and sulfur atoms in the tosyl group create significant electrostatic features. |

Identification of Key Structural Features Influencing Molecular Behavior

Computational analyses help to pinpoint which parts of a molecule are critical for its function. For piperazine-containing compounds, several structural features are consistently identified as being influential.

The Piperazine Ring: This central scaffold is a common feature in many biologically active compounds. Its conformational flexibility (the ability to exist in different shapes like chair, boat, or twist-boat) is crucial. nih.gov The specific conformation can influence how the molecule fits into a biological target, such as an enzyme's active site. The piperazine ring itself can adopt different conformations, and this is further complicated by the substituents attached to its nitrogen atoms. nih.govrsc.org

The N-Aryl Substituent (2,6-Dimethylphenyl group): The 2,6-dimethyl substitution pattern on the phenyl ring is significant. These methyl groups provide steric bulk, which can restrict the rotation of the phenyl ring relative to the piperazine core. This restriction can lock the molecule into a more favorable conformation for binding to a target. In related studies of N-acylated piperazines, different substituents on the aromatic ring have been shown to influence the energy barriers for bond rotation and ring inversion. rsc.org

The N-Sulfonyl Substituent (Tosyl group): The tosyl (p-toluenesulfonyl) group is a strong electron-withdrawing group. This has a profound effect on the electronic properties of the adjacent piperazine nitrogen atom. It also serves as a hydrogen bond acceptor (via its sulfonyl oxygens), which can be a critical interaction point with biological macromolecules. Studies on similar compounds have shown that such groups play a vital role in the binding of ligands to their targets. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of a molecule's dynamic behavior, which is something static models cannot capture. mdpi.com

Investigation of Conformational Flexibility and Dynamic Behavior

MD simulations can reveal the conformational landscape of this compound. The piperazine ring is known to interconvert between different chair conformations. nih.govrsc.org Furthermore, the rotation around the N-C amide-like bond of the tosyl group is hindered, leading to different rotational isomers (rotamers). nih.gov

A simulation would track the positions of all atoms over a set period (e.g., nanoseconds), governed by the laws of physics. mdpi.com The resulting trajectory provides information on:

Ring Pucker: The preferred conformation of the piperazine ring (e.g., chair, boat) and the energy barriers between these states. While the chair conformation is often the most stable, other forms may be relevant for biological activity. nih.gov

Torsional Angles: The rotation around key single bonds, such as the bond connecting the dimethylphenyl group to the piperazine nitrogen and the sulfur-nitrogen bond of the tosyl group.

For instance, NMR studies on related N-acylated piperazines have calculated the Gibbs free activation energy (ΔG‡) for the interconversion of piperazine chair conformations and for the rotation of the amide bond, with values typically ranging from 56 to 80 kJ/mol. nih.gov

Table 2: Potential Conformational States of this compound for MD Simulation Analysis

| Conformational Feature | Possible States | Method of Analysis | Significance |

| Piperazine Ring | Chair, Boat, Twist-Boat | Root Mean Square Deviation (RMSD), Dihedral Angle Analysis | Determines the overall shape and fit of the scaffold into a binding pocket. nih.gov |

| Aryl-Nitrogen Bond | Torsional Rotation | Dihedral Angle Distribution | Influences the orientation of the dimethylphenyl group relative to the core. |

| Tosyl-Nitrogen Bond | Rotamers (syn/anti) | Dihedral Angle Distribution, Energy Calculations | Affects the positioning of the tosyl group and its potential for hydrogen bonding. nih.gov |

Analysis of Solvent Effects on Molecular Conformation and Interactions

The solvent environment can significantly impact a molecule's conformation and behavior. MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules (e.g., water) in the simulation box.

Influence on Conformation: Polar solvents like water can stabilize charged or polar regions of a molecule. For this compound, water molecules can form hydrogen bonds with the sulfonyl oxygens of the tosyl group. This interaction can influence the preferred conformation of the entire molecule. Studies on similar compounds have shown that rotational energy barriers can be different in various solvents, with more polar solvents often stabilizing zwitterionic forms of amide bonds. rsc.org The behavior of piperazine at an air-water interface has also been shown to be sensitive to its surroundings, indicating that its structure and orientation change based on the environment. ias.ac.in

Solvation Shells: MD simulations can characterize the structure of the solvent molecules immediately surrounding the solute. The analysis of radial distribution functions, for example, can show the probability of finding a water molecule at a certain distance from specific atoms of the tosylpiperazine derivative, revealing pronounced interactions. researchgate.net

Binding Free Energy: When simulating a molecule in the active site of a protein, methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy. mdpi.com This calculation takes into account the desolvation penalty—the energy required to remove water molecules from both the molecule and the binding site before they can interact. This provides a more accurate estimate of binding affinity.

By running simulations in different solvents (e.g., water, DMSO, chloroform), researchers can understand how this compound might behave in different biological compartments or experimental conditions.

Mechanistic Investigations of Reactions Involving 1 2,6 Dimethylphenyl 4 Tosylpiperazine

Exploration of Reaction Pathways for its Synthesis and Derivatization

The primary synthetic route to 1-(2,6-dimethylphenyl)-4-tosylpiperazine involves the N-sulfonylation of a secondary amine with a sulfonyl chloride. wikipedia.org This classic method is a cornerstone of organic synthesis for creating stable sulfonamides.

Synthesis Pathway: The most common and direct pathway for the synthesis of this compound is the reaction between 1-(2,6-dimethylphenyl)piperazine (B93956) and p-toluenesulfonyl chloride (TsCl). nih.gov This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.org

Reactants: 1-(2,6-dimethylphenyl)piperazine and p-toluenesulfonyl chloride.

Base: An organic base like pyridine (B92270) or triethylamine, or an inorganic base, is used to scavenge the generated HCl. wikipedia.orgarkat-usa.org

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) are commonly employed. nih.govresearchgate.net

The reaction proceeds via nucleophilic attack of the secondary amine of the piperazine (B1678402) ring on the electrophilic sulfur atom of the tosyl chloride. The steric hindrance from the 2,6-dimethylphenyl group can influence the reaction rate, but the nucleophilicity of the piperazine nitrogen is generally sufficient for the reaction to proceed efficiently.

Derivatization Pathways: Derivatization of this compound can involve modifications at several sites. A key reaction is the cleavage of the robust S-N bond to remove the tosyl protecting group, which can be challenging. Other derivatizations might involve reactions at the aromatic rings or functionalization of the piperazine ring itself, although the latter is less common after tosylation.

Another derivatization approach involves the α-functionalization of the N-tosyl piperazine ring, which can be achieved by generating an imine-BF3 complex that can then react with various nucleophiles. researchgate.net

| Reaction Type | Reactants | Reagents/Conditions | Product | Reference |

| Synthesis | 1-(2,6-Dimethylphenyl)piperazine, p-Toluenesulfonyl chloride | Pyridine, Dichloromethane | This compound | nih.gov |

| Derivatization (α-Functionalization) | N-Tosyl piperazine | Base, 18-crown-6, BF3; then Nucleophile (e.g., R-Li) | α-Substituted N-tosyl piperazine | researchgate.net |

| Derivatization (Detosylation) | N-Tosyl sulfonamides | Reducing agents (e.g., SmI2, Mg/MeOH) or acidic conditions | Parent amine | nih.gov |

Transition State Analysis and Reaction Energetics

While specific transition state calculations for this compound are not widely published, the mechanism can be inferred from general studies of N-sulfonylation of amines. The reaction between an amine and a sulfonyl chloride is thought to proceed through a stepwise mechanism involving a tetrahedral intermediate, rather than a concerted SN2-like pathway.

The formation of the sulfonamide bond is an exothermic process, making it thermodynamically favorable. The transition state for the nucleophilic attack of the piperazine nitrogen on the tosyl chloride involves the elongation of the S-Cl bond and the formation of the N-S bond. The energetics of this step are influenced by:

Nucleophilicity of the Amine: The secondary amine of the piperazine is a strong nucleophile.

Electrophilicity of the Sulfonyl Chloride: The sulfur atom in TsCl is highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom.

Leaving Group Ability: The chloride ion is an excellent leaving group.

Theoretical models suggest that for related reactions, such as the hydrolysis of β-sultams (cyclic sulfonamides), the reaction proceeds through a transition state where the leaving group expulsion is a key factor in the reaction's energetics. acs.org For the synthesis of this compound, the transition state leading to the tetrahedral intermediate is likely the rate-determining step. The steric bulk of the 2,6-dimethylphenyl group could raise the energy of this transition state compared to less hindered piperazines.

Role of Intermediates in Synthetic Transformations

Intermediates are transient species formed during a reaction sequence. In the synthesis of this compound, several key intermediates are proposed.

Synthesis Intermediates: The classic synthesis of sulfonamides from sulfonyl chlorides and amines proceeds through a tetrahedral addition intermediate . acs.org After the initial nucleophilic attack by the piperazine nitrogen on the sulfonyl group, a short-lived intermediate is formed where the sulfur atom is bonded to the incoming nitrogen, the two oxygen atoms, the tolyl group, and the chlorine atom. This intermediate then collapses, expelling the chloride ion to form the final product.

In some catalytic systems for sulfonamide synthesis, other types of intermediates are involved. For instance, electrochemical methods may involve aminium radical intermediates that react with sulfur-containing species. acs.org While not the standard method for this specific compound, it highlights the diversity of possible reactive intermediates in sulfonamide formation. Another proposed intermediate in some tosylation reactions is a highly reactive N-sulfonylammonium species , formed from the interaction of tosyl chloride with a tertiary amine catalyst. organic-chemistry.org

Derivatization Intermediates: In derivatization reactions, the nature of the intermediates depends on the specific transformation. For example, in palladium-catalyzed reactions to form related aryl-piperazine structures, intermediates can include Boc-protected piperazine compounds or organometallic species involving palladium. google.comgoogle.com While these are for the synthesis of the precursor, similar principles apply to further modifications. For instance, the synthesis of the related drug vortioxetine, which shares the 1-(2-aryl)piperazine core, involves intermediates like tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate. mdpi.com

| Process | Key Intermediate Type | Description | Reference |

| Synthesis | Tetrahedral Addition Intermediate | Formed by the nucleophilic attack of the piperazine nitrogen on the sulfur of tosyl chloride. | acs.org |

| Synthesis (Catalytic) | N-sulfonylammonium Intermediate | A highly reactive species formed from TsCl and a tertiary amine catalyst. | organic-chemistry.org |

| Synthesis (Electrochemical) | Aminium Radical Intermediate | A radical cation of the amine formed during electrochemical oxidation. | acs.org |

| Derivatization Precursor | Boc-protected Piperazine | Used to control reactivity during multi-step syntheses of related structures. | google.commdpi.com |

Kinetic and Thermodynamic Aspects of Key Synthetic Steps

The kinetics and thermodynamics of the N-tosylation reaction are critical for process optimization, influencing reaction time, temperature, and yield.

Kinetics: The rate of the sulfonylation reaction is typically second-order, depending on the concentrations of both the amine and the sulfonyl chloride. acs.org

Key factors influencing the reaction kinetics include:

Steric Hindrance: The bulky 2,6-dimethylphenyl group on the piperazine nitrogen sterically hinders the approach to the nucleophilic nitrogen. This can decrease the reaction rate compared to unhindered secondary amines.

Nucleophilicity: The inherent nucleophilicity of the secondary piperazine nitrogen is high, which promotes the reaction.

Solvent Effects: Polar aprotic solvents can stabilize the charged transition state, potentially increasing the reaction rate.

Catalyst: The choice and concentration of the base can significantly impact the reaction rate, not only by scavenging HCl but in some cases by acting as a nucleophilic catalyst (e.g., pyridine, DMAP). arkat-usa.org

Studies on the hydrolysis of related piperazine derivatives have shown that the piperazine unit can accelerate certain transformations through anchimeric assistance (neighboring group participation), where the distal nitrogen atom assists in stabilizing a transition state or intermediate. nih.gov While this is observed in different reaction types, it underscores the potential for the piperazine ring to actively participate in and influence the kinetics of reactions at its substituents.

Future Perspectives in Research on 1 2,6 Dimethylphenyl 4 Tosylpiperazine

Development of Greener and More Sustainable Synthetic Approaches

The chemical industry's increasing emphasis on sustainability is steering research away from traditional synthetic methods that often rely on harsh conditions, hazardous reagents, and complex purification processes. For piperazine (B1678402) derivatives like 1-(2,6-dimethylphenyl)-4-tosylpiperazine, future synthetic strategies will prioritize efficiency, safety, and minimal environmental impact.

A key area of development is the application of photoredox catalysis . This approach uses visible light to initiate chemical reactions under mild conditions. mdpi.comorganic-chemistry.org For instance, iridium-based photoredox catalysts have been successfully employed for the C–H functionalization of piperazines, offering a powerful alternative to traditional cross-coupling reactions that often require expensive and toxic heavy metal catalysts. mdpi.comresearchgate.net Another sustainable technique gaining traction is flow chemistry , where reactions are conducted in continuous-flow reactors. This method offers superior control over reaction parameters, improved safety, and easier scalability compared to conventional batch processing. mdpi.comnih.gov The integration of photoredox catalysis within flow systems represents a particularly promising and green synthetic tool. mdpi.com

Furthermore, multicomponent reactions (MCRs) are being explored for the de novo synthesis of piperazine rings. nih.gov MCRs allow for the assembly of complex molecules from three or more starting materials in a single step, which significantly reduces waste and improves atom economy. nih.gov The development of catalytic systems that avoid problematic metals, such as those based on copper or tin, is also a critical goal. mdpi.com

Table 1: Comparison of Synthetic Approaches for Piperazine Derivatives

| Feature | Traditional Synthesis | Greener/Sustainable Approaches |

|---|---|---|

| Catalysts | Often requires heavy metals (e.g., Palladium, Copper, Tin). mdpi.com | Utilizes photoredox catalysts (e.g., Iridium, organic dyes) or catalyst-free methods. mdpi.comorganic-chemistry.org |

| Reaction Conditions | Frequently involves high temperatures and harsh reagents. google.com | Operates under mild conditions (e.g., room temperature, visible light). organic-chemistry.org |

| Process Type | Typically batch processing. nih.gov | Enables continuous flow chemistry for better control and scalability. mdpi.comnih.gov |

| Efficiency | Can be multi-step, leading to lower overall yields and more waste. nih.gov | One-pot or multicomponent reactions improve atom economy and reduce steps. nih.govnih.gov |

| By-products | Can generate significant and sometimes toxic waste products. mdpi.com | Designed to minimize by-products and use less hazardous materials. mdpi.com |

Exploration of Novel Derivatization Handles and Chemistries

While substitutions at the nitrogen atoms of the piperazine ring are common, future research will increasingly focus on functionalizing the carbon backbone of the heterocycle. This C–H functionalization introduces greater structural diversity and allows for the fine-tuning of molecular properties. researchgate.net

Innovative methods such as the Silicon Amine Protocol (SLAP) and Carboxylic Amine Protocol (CLAP) have emerged as powerful tools for creating C2-substituted piperazines. mdpi.com These protocols, often facilitated by photoredox catalysis, provide alternatives to older methods like the Tin Amine Protocol (SnAP), thereby avoiding the use of toxic tin reagents. mdpi.com These strategies enable the introduction of a wide array of substituents onto the piperazine ring with high functional group tolerance. mdpi.com

The exploration of new derivatization handles involves creating reactive sites on the this compound core that can be selectively modified. This could include installing functional groups that are amenable to click chemistry, bio-orthogonal reactions, or other efficient coupling chemistries. Such handles would facilitate the rapid synthesis of derivative libraries for screening purposes. The ability to precisely control the substitution pattern is a significant advantage of de novo synthetic approaches, which build the ring from simpler components. nih.gov

Table 2: Novel Derivatization Strategies for the Piperazine Core

| Strategy | Description | Key Advantage(s) |

|---|---|---|

| C–H Functionalization | Direct modification of carbon-hydrogen bonds on the piperazine ring to introduce new substituents. researchgate.net | Accesses novel chemical space beyond traditional N-substitution; increases molecular complexity. researchgate.net |

| SnAP (Tin Amine Protocol) | A method for the synthesis of C-H functionalized piperazines. mdpi.com | One of the earlier methods for complex piperazine synthesis. nih.gov |

| SLAP (Silicon Amine Protocol) | A photoredox-catalyzed method using silicon as a surrogate for tin in a radical-based cyclization process. mdpi.com | Avoids toxic tin by-products and the need for copper catalysts. mdpi.com |

| CLAP (Carboxylic Amine Protocol) | A photoredox method based on the decarboxylative cyclization between aldehydes and an amino-acid-derived diamine. mdpi.com | Efficiently generates C2-substituted piperazines under mild conditions. mdpi.com |

| ***De Novo* Synthesis (e.g., MCR)** | Building the substituted piperazine ring from multiple, simpler components in one pot. nih.gov | Allows for maximum control over the substitution pattern and improves ligand efficiency. nih.gov |

Application of Advanced Computational Methodologies for De Novo Design

Computational chemistry is an indispensable tool for accelerating the design of new molecules. For derivatives of this compound, advanced computational methods can predict molecular properties and guide synthetic efforts, saving significant time and resources. researchgate.netnih.gov

De novo design algorithms can generate novel molecular structures from scratch that are optimized to fit the binding site of a specific biological target. nih.gov By using the piperazine scaffold as a starting point, these programs can explore vast numbers of potential derivatives and prioritize those with the highest predicted affinity and best drug-like properties. researchgate.net

Molecular docking is another critical computational technique. It simulates the interaction between a small molecule (a ligand, such as a piperazine derivative) and a macromolecular target (like a protein or enzyme). nih.govrsc.orgmdpi.com Docking studies can help elucidate the binding mode of existing compounds and predict the affinity of newly designed analogs, thereby rationalizing structure-activity relationships (SAR). mdpi.com These computational insights allow researchers to focus synthetic efforts on the most promising candidates. researchgate.net

Table 3: Computational Methodologies in Piperazine Derivative Design

| Methodology | Application | Purpose |

|---|---|---|

| ***De Novo* Design** | Generation of novel molecular structures based on a target's active site. nih.govresearchgate.net | To create entirely new and optimized ligands that were not previously conceptualized. |

| Molecular Docking | Prediction of the preferred orientation and binding affinity of a ligand to a target protein. nih.govmdpi.com | To understand structure-activity relationships and screen virtual libraries of compounds. rsc.orgmdpi.com |

| Molecular Dynamics (MD) Simulations | Simulation of the movement of atoms and molecules over time. rsc.org | To analyze the stability of ligand-protein complexes and identify key interactions. rsc.org |

| QSAR (Quantitative Structure-Activity Relationship) | Modeling the relationship between chemical structure and biological activity. | To predict the activity of new compounds based on the properties of known molecules. |

Integration with High-Throughput Synthesis and Screening Platforms

To fully capitalize on the insights gained from computational design and the possibilities offered by novel derivatization chemistries, integration with high-throughput platforms is essential. This involves the use of automated robotic systems for both the synthesis and biological evaluation of large numbers of compounds.

High-throughput synthesis allows for the rapid creation of extensive libraries of derivatives based on the this compound scaffold. By parallelizing the reactions—for example, by reacting a single core molecule with hundreds of different building blocks in a microplate format—researchers can quickly generate the chemical matter needed for comprehensive screening.

This is followed by high-throughput screening (HTS) , where these libraries are tested for activity against biological targets. HTS was instrumental in discovering the utility of photoredox catalysis for C–H arylation of piperazines by enabling the rapid testing of numerous catalysts and substrates. mdpi.com This synergy between automated synthesis and screening creates a powerful discovery engine, allowing for the efficient exploration of structure-activity relationships and the identification of lead compounds with desirable properties. The integration of these platforms dramatically accelerates the cycle of design, synthesis, and testing that is central to modern chemical and pharmaceutical research.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.